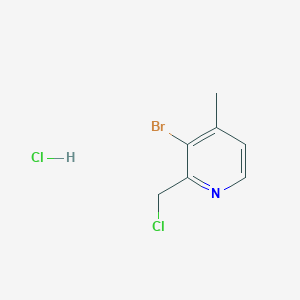

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride

Description

3-Bromo-2-(chloromethyl)-4-methylpyridine hydrochloride is a halogenated pyridine derivative with significant utility in synthetic organic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. Its molecular formula is C₇H₈BrCl₂N, comprising a pyridine ring substituted with bromine at position 3, a chloromethyl group at position 2, a methyl group at position 4, and a hydrochloride counterion.

Key physical properties include:

- Molecular weight: ~253.96 g/mol (calculated based on formula).

- Appearance: Likely a crystalline solid (inferred from analogs like 2-(chloromethyl)pyridine hydrochloride, which is a white-to-yellow crystalline solid ).

- Stability: Sensitive to moisture and incompatible with strong oxidizers, similar to related chloromethylpyridines .

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-10-6(4-9)7(5)8;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHNNRSSBDSXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CCl)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Bromination via Sandmeyer-Type Reactions

A cornerstone of halogenation in aromatic systems, the Sandmeyer reaction, is frequently employed to introduce bromine at specific positions. For 3-bromo-2-(chloromethyl)-4-methylpyridine hydrochloride, this method involves substituting an amino group at position 3 with bromine while retaining the chloromethyl and methyl substituents.

Example Protocol

- Starting Material : 3-Amino-2-(chloromethyl)-4-methylpyridine

- Diazotization : Treatment with hydrogen bromide (HBr, 48%) and sodium nitrite (NaNO₂) at 0–5°C forms the diazonium intermediate.

- Bromination : Addition of bromine (Br₂) at 0–35°C for 12 hours replaces the diazonium group with bromine.

- Workup : Neutralization with sodium hydroxide (NaOH) and extraction with ethyl acetate yields the free base, which is subsequently converted to the hydrochloride salt via HCl treatment.

Key Data

Chloromethylation Strategies

Introducing the chloromethyl group at position 2 often precedes bromination. Two primary methods dominate:

Hydroxymethyl Intermediate Chlorination

- Hydroxymethylation : Reacting 3-amino-4-methylpyridine with formaldehyde under basic conditions introduces a hydroxymethyl group at position 2.

- Chlorination : Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the -CH₂OH group to -CH₂Cl.

Example Data

Direct Alkylation

Direct alkylation of 2-chloro-4-methylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether) is less common due to pyridine’s electron-deficient nature but can be facilitated by Lewis acids like aluminum chloride (AlCl₃).

Comparative Analysis of Industrial and Laboratory Methods

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

Reaction Condition Tables

Spectroscopic Validation and Quality Control

NMR Characterization

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the pyridine ring structure.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Overview:

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial properties.

Key Applications:

- Pyridinium Salts: The compound can react with different nucleophiles to form pyridinium salts, which have significant bioactivity. These salts are known for their roles in drug development, including as anti-cancer and anti-cholinesterase agents.

- Gadolinium Complexes: It is utilized in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which are sensitive magnetic resonance imaging contrast agents.

Case Study:

A study demonstrated the effectiveness of pyridinium salts derived from this compound in inhibiting cancer cell proliferation, showcasing a potential pathway for developing new anticancer therapies.

Agricultural Chemicals

Overview:

The compound is also used in the formulation of agrochemicals, enhancing crop protection and yield.

Key Applications:

- Herbicides and Fungicides: It plays a role in synthesizing active ingredients for herbicides and fungicides, contributing to agricultural productivity .

- ISO Common Names: More than 20 new agrochemicals containing trifluoromethylpyridines have been developed using derivatives of this compound, demonstrating its significance in agrochemical innovation.

Data Table: Agrochemical Applications

| Application Type | Examples | Impact |

|---|---|---|

| Herbicides | Trifluoromethylpyridines | Enhanced weed control |

| Fungicides | Pyridinium derivatives | Improved crop protection |

Material Science

Overview:

In materials science, 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride is employed to develop specialty polymers and resins.

Key Applications:

- Pyridinium Ionic Liquids: These ionic liquids are synthesized from the compound and have applications in various fields including catalysis and electrochemistry.

- Thermal and Mechanical Properties: The compound contributes to the development of materials with enhanced thermal stability and mechanical strength .

Research Reagents

Overview:

This compound acts as a reagent in organic synthesis, facilitating the creation of complex molecules for various research applications.

Key Applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Bromine’s lower electronegativity (vs. chlorine) also moderates the electronic effects on the pyridine ring .

- Chloromethyl Group : The chloromethyl substituent at position 2 enables nucleophilic displacement reactions, a feature shared with 2-(chloromethyl)pyridine hydrochloride. However, the additional methyl group at position 4 in the target compound sterically hinders reactions at the adjacent chloromethyl site compared to simpler analogs .

- Hydrochloride Salt: The hydrochloride counterion improves solubility in polar solvents, a trait critical for reactions in aqueous or alcoholic media. This contrasts with neutral analogs like 2-bromo-3-methylpyridine, which require non-polar solvents .

Stability and Hazard Profile

- Moisture Sensitivity : Like 2-(chloromethyl)pyridine hydrochloride, the target compound is moisture-sensitive, decomposing to release HCl under humid conditions. Proper storage under inert gas (e.g., nitrogen) is essential .

- Toxicity: While specific LD₅₀ data for the target compound are unavailable, structurally similar 2-(chloromethyl)pyridine hydrochloride has an oral rat LD₅₀ of 316 mg/kg, suggesting moderate acute toxicity.

Biological Activity

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride is a heterocyclic organic compound that has garnered attention in the fields of organic and pharmaceutical chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various research areas.

Chemical Structure and Properties

- Molecular Formula : C7H8BrClN

- Molecular Weight : Approximately 206.47 g/mol

- Structure : The compound features a bromine atom at the third carbon position and a chloromethyl group at the second carbon position of the pyridine ring.

Synthesis Methods

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride can be synthesized through various chemical reactions involving nucleophiles. The synthesis typically involves the following steps:

- Reagent Preparation : Reactants are prepared in a controlled environment.

- Reaction Conditions : The reaction is conducted under specific conditions (e.g., temperature, solvent) to facilitate the formation of the desired compound.

- Isolation and Purification : The product is isolated and purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride is notable for its potential applications as a precursor for various bioactive compounds. Key findings include:

- Antimicrobial Activity : Compounds derived from this structure have shown promise as antimicrobial agents, inhibiting the growth of various pathogens, including bacteria and fungi.

- Anticancer Properties : Research indicates that derivatives synthesized from this compound exhibit significant anticancer activity. For example, studies have reported that related pyridinium salts can act as anti-cancer agents by inducing apoptosis in cancer cells.

- Anti-cholinesterase Inhibition : The compound has been studied for its potential in treating conditions like Alzheimer's disease due to its ability to inhibit cholinesterase enzymes, which are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning.

The mechanisms through which 3-Bromo-2-(chloromethyl)-4-methylpyridine exerts its biological effects include:

- Formation of Covalent Bonds : The halogen atoms (bromine and chlorine) enhance the reactivity of the compound, allowing it to form covalent bonds with nucleophiles in biological systems.

- Interaction with Biological Targets : The compound can interact with various molecular targets, leading to changes in biochemical pathways that result in its observed biological activities.

Applications

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride has diverse applications across several fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of bioactive molecules with antimicrobial and anticancer properties. |

| Materials Science | Serves as a precursor for developing new materials, including ionic liquids and polymers. |

| Organic Chemistry | Functions as an intermediate in synthesizing complex organic compounds. |

Case Studies

Several studies have highlighted the biological efficacy of derivatives derived from 3-Bromo-2-(chloromethyl)-4-methylpyridine:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings.

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines showed that certain derivatives induced apoptosis at concentrations lower than those toxic to normal cells, indicating selective toxicity towards cancerous cells.

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-(chloromethyl)-4-methylpyridine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

- Chloromethylation : Reacting 3-bromo-4-methylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.

- Bromination : Introducing bromine at the 3-position of a pre-functionalized pyridine derivative using brominating agents like PBr₃ or NBS.

Optimization involves controlling temperature (0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry to minimize byproducts like dihalogenated species. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

Key Purity Analysis : HPLC (>98% purity) and ¹H NMR (absence of residual solvent peaks) are critical for validation .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For instance, the chloromethyl group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm, while the methyl group (C4-CH₃) resonates at δ 2.3–2.6 ppm. Aromatic protons show splitting patterns dependent on adjacent bromine and methyl groups .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~265.5 Da) and isotopic patterns (distinct for Br/Cl).

- IR Spectroscopy : C-Cl stretching (~650 cm⁻¹) and C-Br (~550 cm⁻¹) bands validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Moisture-sensitive chloromethyl groups necessitate desiccants (e.g., silica gel). Regular stability checks via TLC or NMR are advised to detect decomposition (e.g., hydrolysis to hydroxymethyl derivatives) .

Advanced Research Questions

Q. How can competing reactivity between the bromo and chloromethyl groups be managed in substitution reactions?

- Methodological Answer : The bromine (C3) is less reactive toward nucleophiles than the chloromethyl group (C2) due to steric hindrance from the adjacent methyl group (C4). To favor bromine substitution:

- Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C).

- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine replacement while preserving chloromethyl .

For chloromethyl reactivity, mild bases (K₂CO₃) and nucleophiles (amines, thiols) at 0–25°C prevent undesired dehydrohalogenation .

Q. What strategies enable regioselective functionalization of the pyridine ring?

- Methodological Answer :

- Directing Groups : The methyl group (C4) acts as a weak electron-donating group, directing electrophiles to the C5 position. Bromine (C3) deactivates the ring, reducing reactivity at C2/C6.

- Protection/Deprotection : Temporarily convert chloromethyl to a non-reactive group (e.g., acetate ester) to isolate bromine reactivity .

Computational modeling (DFT) can predict transition states for regioselectivity in complex reactions .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or competing pathways. Systematic studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.